
(2S)-4,4-Difluoro-2-methylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-4,4-Difluoro-2-methylpyrrolidine is a chiral fluorinated pyrrolidine derivative
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4,4-Difluoro-2-methylpyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 2-methylpyrrolidine.
Fluorination: The introduction of fluorine atoms is achieved using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require low temperatures to control the reactivity of the fluorinating agents.
Chiral Resolution: The resulting mixture of diastereomers is separated using chiral chromatography or crystallization techniques to obtain the desired (2S)-enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the fluorination process. The use of automated systems for chiral resolution can also improve yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to remove the fluorine atoms, yielding 2-methylpyrrolidine.
Substitution: The compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as sodium azide or potassium thiolate are used under mild conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 2-Methylpyrrolidine.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
科学研究应用
(2S)-4,4-Difluoro-2-methylpyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of (2S)-4,4-Difluoro-2-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This results in the modulation of the target’s activity, leading to the desired biological or chemical effect.
相似化合物的比较
(2S)-4,4-Difluoropyrrolidine: Lacks the methyl group at the 2-position.
(2S)-4-Fluoro-2-methylpyrrolidine: Contains only one fluorine atom.
(2S)-2-Methylpyrrolidine: Does not have any fluorine atoms.
Uniqueness: (2S)-4,4-Difluoro-2-methylpyrrolidine is unique due to the presence of two fluorine atoms at the same carbon, which significantly influences its chemical reactivity and biological activity. This structural feature makes it a valuable compound in the design of new drugs and materials.
属性
分子式 |
C5H9F2N |
|---|---|
分子量 |
121.13 g/mol |
IUPAC 名称 |
(2S)-4,4-difluoro-2-methylpyrrolidine |
InChI |
InChI=1S/C5H9F2N/c1-4-2-5(6,7)3-8-4/h4,8H,2-3H2,1H3/t4-/m0/s1 |
InChI 键 |
VDZUDLHASRHRET-BYPYZUCNSA-N |
手性 SMILES |
C[C@H]1CC(CN1)(F)F |
规范 SMILES |
CC1CC(CN1)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B11766073.png)
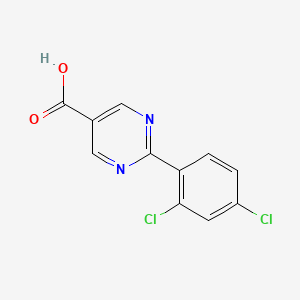
![N-(4-ethylphenyl)-N'-[(Z)-furan-2-ylmethylideneamino]oxamide](/img/structure/B11766075.png)
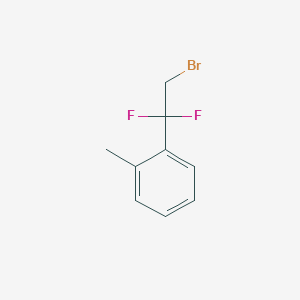
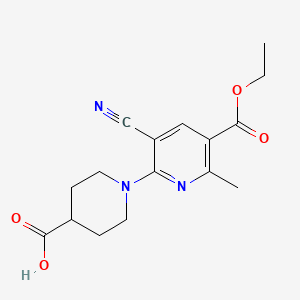
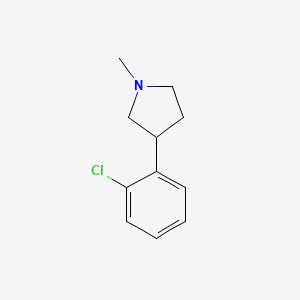

![(S)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride](/img/structure/B11766119.png)

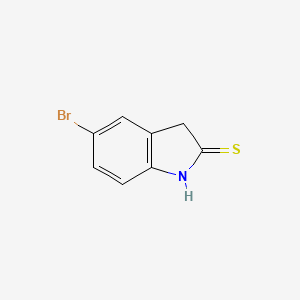

![(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B11766138.png)
![6-Chloro-3-ethynylimidazo[1,2-b]pyridazine](/img/structure/B11766144.png)

